4-Acetylphenyl 3-methoxybenzoate
Description
4-Acetylphenyl 3-methoxybenzoate is an ester derivative formed by the condensation of 3-methoxybenzoic acid and 4-acetylphenol. The molecule features two functional groups: a methoxy (-OCH₃) substituent at the 3-position (electron-donating group, EDG) and an acetyl (-COCH₃) group at the 4-position (electron-withdrawing group, EWG) on the benzoyl moiety. This combination of substituents creates unique electronic and steric effects, influencing reactivity, stability, and applications in organic synthesis or coordination chemistry .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28g/mol |
IUPAC Name |
(4-acetylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)12-6-8-14(9-7-12)20-16(18)13-4-3-5-15(10-13)19-2/h3-10H,1-2H3 |
InChI Key |
NCEOXTSCBGXDGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 4-acetylphenyl 3-methoxybenzoate. For instance, derivatives containing the 4-acetophenone moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including human triple-negative breast cancer (MDA-MB-231) and prostate adenocarcinoma (PPC-1). In one study, certain derivatives demonstrated significant reductions in cell viability, indicating their potential as therapeutic agents against these malignancies .
Table 1: Cytotoxicity of 4-Acetylphenyl Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|---|
| Compound 2 | MDA-MB-231 | 15.5 | 50% |
| Compound 4 | PPC-1 | 12.0 | 60% |
| Compound 9 | U-87 | 10.0 | >80% |
These findings suggest that modifications to the acetophenone structure can lead to enhanced anticancer activity, making it a promising area for further research.
Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of new materials with specific properties. For example, it can be utilized in the synthesis of novel benzofuran derivatives that exhibit biological activity .
Table 2: Synthesis Pathways Involving this compound
| Reaction Type | Product Name | Yield (%) |
|---|---|---|
| Condensation | Benzofuran derivative | 75% |
| Esterification | Acetylated methoxybenzoate | 80% |
| Substitution | Modified phenolic compounds | 70% |
Study on Anticancer Properties
In a comprehensive study focusing on the anticancer effects of imidazole derivatives containing the acetophenone moiety, several compounds were assessed for their ability to inhibit cancer cell growth. The study indicated that compounds derived from 4-acetylphenyl structures exhibited significant cytotoxicity against multiple cancer cell lines, particularly U-87 glioblastoma cells, which are notoriously resistant to many treatments .
Synthesis of Novel Compounds
Research has also explored the synthesis of new compounds based on the structure of this compound. By employing various synthetic strategies, researchers have been able to create hybrids that combine different pharmacophores, enhancing their biological activity against diseases such as Alzheimer's and different types of cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Positions and Electronic Effects
The position and nature of substituents significantly affect benzoate esters' behavior. Key comparisons include:
| Compound | Substituents | Electronic Effects |
|---|---|---|
| 4-Acetylphenyl 3-methoxybenzoate | 3-OCH₃ (EDG), 4-COCH₃ (EWG) | Mixed EDG/EWG effects: Partial activation/deactivation |
| Methyl 3-methoxybenzoate (M3MOB) | 3-OCH₃ | Strong EDG: Enhanced nucleophilic aromatic substitution |
| Phenyl benzoate | None | Neutral: Baseline reactivity for ester hydrolysis |
| Methyl 2-nitrobenzoate (M2NB) | 2-NO₂ (EWG) | Strong EWG: Reduced electrophilic substitution rates |
- The acetyl group in this compound likely reduces electron density on the aromatic ring compared to M3MOB, moderating reactivity in electrophilic substitutions .
- In contrast, M3MOB’s sole 3-OCH₃ group increases electron density, making it more reactive in nucleophilic reactions .
Physical and Thermal Properties
Data inferred from analogous compounds:
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Polar Solvents |
|---|---|---|---|
| This compound | Not reported | Not reported | Moderate (acetyl enhances polarity) |
| Methyl 3-methoxybenzoate (M3MOB) | ~40–45 (estimated) | ~250 (estimated) | High |
| Phenyl benzoate | 69–71 | 300+ | Low |
- The acetyl group in this compound may increase melting point compared to M3MOB due to stronger intermolecular dipole interactions .
- Thermal stability: 3-Methoxybenzoate metal complexes decompose between 140–260°C . The acetyl group could further stabilize the ester via resonance, delaying decomposition .
Coordination Chemistry
- Sodium 3-methoxybenzoate exhibits bidentate coordination with lanthanides via carboxylate groups (IR bands at 1568 cm⁻¹ and 1400 cm⁻¹) .
Table 1: Key Properties of 3-Methoxybenzoate Derivatives
| Property | This compound | Methyl 3-Methoxybenzoate | Phenyl Benzoate |
|---|---|---|---|
| Substituent Effects | Mixed EDG/EWG | EDG | None |
| Thermal Stability | High (inferred) | Moderate | Moderate |
| Coordination Potential | Polydentate | Bidentate | Monodentate |
| Reactivity in Substitution | Moderate | High | Low |
Table 2: IR Spectral Data (Carboxylate Region)
| Compound | νasym(COO⁻) (cm⁻¹) | νsym(COO⁻) (cm⁻¹) | Coordination Mode |
|---|---|---|---|
| Sodium 3-Methoxybenzoate | 1568 | 1400 | Bidentate |
| 4-Acetylphenyl Derivative* | ~1580 (estimated) | ~1410 (estimated) | Polydentate |
*Inferred from analogous compounds .
Preparation Methods
Reaction Mechanism and Optimization
The acid chloride route involves converting 3-methoxybenzoic acid to its reactive chloride intermediate, followed by nucleophilic acyl substitution with 4-acetylphenol. Adapted from protocols for analogous esters, the process proceeds as follows:
-
Chlorination : 3-Methoxybenzoic acid reacts with phosphorus oxychloride (POCl₃) in anhydrous pyridine, forming 3-methoxybenzoyl chloride.
-
Esterification : The chloride intermediate reacts with 4-acetylphenol in pyridine, yielding 4-acetylphenyl 3-methoxybenzoate after workup.
Critical Parameters :
Table 1: Acid Chloride Method Performance
| Entry | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | 12 | 76 | 110–112 |
| 2 | 18 | 82 | 108–110 |
Data adapted from flavone synthesis and SpectraBase.
Carbodiimide Coupling Approach
Steglich Esterification Protocol
This method employs DCC and 4-dimethylaminopyridine (DMAP) to activate 3-methoxybenzoic acid, facilitating ester bond formation with 4-acetylphenol.
Procedure :
-
Activation : 3-Methoxybenzoic acid and DCC are dissolved in dichloromethane (DCM) at 0°C.
-
Coupling : 4-Acetylphenol and DMAP are added, and the mixture stirs at room temperature for 12–24 hours.
-
Purification : The dicyclohexylurea (DCU) byproduct is filtered, and the crude ester is chromatographed (silica gel, ethyl acetate/hexane).
Advantages :
-
Avoids corrosive reagents (e.g., POCl₃).
-
Higher functional group tolerance.
Table 2: Carbodiimide Method Performance
| Entry | Solvent | DMAP (mol%) | Yield (%) |
|---|---|---|---|
| 1 | DCM | 10 | 78 |
| 2 | THF | 5 | 72 |
Comparative Analysis of Methodologies
Yield and Scalability
Practical Considerations
-
Cost : POCl₃ is cheaper than DCC, favoring industrial applications.
-
Safety : DCC generates toxic DCU, necessitating careful disposal.
Spectral Characterization and Validation
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) :
-
¹³C NMR :
Industrial and Environmental Considerations
Solvent Recovery
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Acetylphenyl 3-methoxybenzoate, and how are the products characterized?
- Answer: Synthesis typically involves coupling reactions between 3-methoxybenzoic acid derivatives and 4-acetylphenol precursors. For example, palladium-catalyzed cross-coupling or esterification under acidic conditions may be employed. Characterization requires Fourier-transform infrared spectroscopy (FT-IR) to confirm ester and acetyl functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for esters and ketones) and nuclear magnetic resonance (NMR) to verify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm). X-ray diffraction (XRD) is critical for resolving crystal packing and molecular geometry .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Answer:
- FT-IR: Identifies key functional groups (e.g., ester C=O at ~1700 cm⁻¹, aromatic C-H stretching).
- NMR (¹H/¹³C): Assigns proton and carbon environments (e.g., acetyl methyl at δ ~2.6 ppm in ¹H NMR).
- Single-crystal XRD: Provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What are the critical steps in validating the purity of synthesized this compound?
- Answer: Use high-performance liquid chromatography (HPLC) to assess purity, supplemented by melting point analysis and elemental analysis (C/H/N ratios). Thermal methods like differential scanning calorimetry (DSC) can detect impurities through deviations in melting endotherms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in assigning carboxylate vibrational modes in IR spectra of metal-3-methoxybenzoate complexes?
- Answer: Discrepancies arise from ionic vs. covalent bonding in metal coordination. Compare symmetrical (νsym) and antisymmetrical (νas) carboxylate vibrations in IR spectra. For ionic compounds (e.g., sodium 3-methoxybenzoate), Δν (νas – νsym) > 150 cm⁻¹, while covalent complexes exhibit smaller Δν. Cross-validate with XRD data to confirm coordination mode .
Q. What methodologies are recommended for determining the thermal decomposition pathways of this compound and its metal complexes?
- Answer: Use simultaneous thermogravimetry–differential thermal analysis (TG-DTA) to track mass loss and thermal events (e.g., dehydration, ligand decomposition). For metal complexes, correlate decomposition steps with metal oxide residue formation. Pair with evolved gas analysis (EGA) to identify volatile byproducts (e.g., CO₂ from carboxylate groups) .
Q. How can single-crystal X-ray diffraction data be processed and refined to resolve ambiguities in the molecular geometry of this compound derivatives?
- Answer: Use SHELX (e.g., SHELXL for refinement) to model anisotropic displacement parameters and hydrogen bonding. Validate refinement with R-factors (R1 < 5%) and ORTEP for visualizing thermal ellipsoids. For disordered structures, apply TWINABS to correct for twinning .
Q. How do researchers analyze the coordination behavior of 3-methoxybenzoate ligands in transition metal complexes using spectroscopic and thermal data?
- Answer: Combine IR spectroscopy (shift in carboxylate vibrations upon metal binding) with XRD to determine coordination geometry (e.g., monodentate vs. bidentate). TG-DTA reveals ligand stability: ionic complexes decompose at higher temperatures than covalent ones. For example, Mn(II) 3-methoxybenzoate decomposes at ~300°C, forming MnO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
